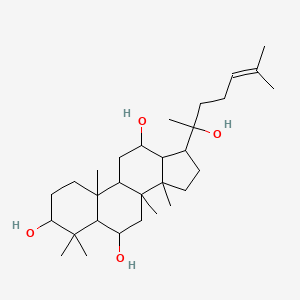

Protopanaxatriol (PPT)

Description

Overview of Triterpenoid (B12794562) Saponins and Ginsenosides (B1230088) in Panax Species

The genus Panax, which includes well-known species like Panax ginseng (Asian ginseng) and Panax quinquefolius (American ginseng), is renowned for its rich content of triterpenoid saponins. nih.gov These compounds, commonly called ginsenosides, are considered the principal bioactive constituents responsible for the diverse pharmacological effects of ginseng. researchgate.net Structurally, ginsenosides are glycosides, meaning they consist of a steroid-like skeleton (a triterpenoid aglycone) attached to one or more sugar chains. nih.govspandidos-publications.com

The chemical diversity of ginsenosides is vast, with over 170 different types identified from P. ginseng alone. nih.gov This diversity arises from variations in the aglycone structure and the type, number, and attachment points of the sugar moieties. nih.govmdpi.com Based on the structure of their aglycone, ginsenosides are primarily classified into three main groups: protopanaxadiol (B1677965) (PPD) type, protopanaxatriol (B1242838) (PPT) type, and oleanolic acid type. mdpi.comd-nb.info The PPD and PPT types, both featuring a dammarane-type skeleton, are the most abundant. nih.govnih.gov

Protopanaxatriol as a Core Aglycone in Ginsenoside Research

Protopanaxatriol is one of the two major dammarane-type aglycones, the other being protopanaxadiol (PPD). nih.gov The key structural difference between them is the presence of a hydroxyl group at the C-6 position in PPT. nih.gov PPT serves as the fundamental sapogenin for an entire class of ginsenosides. wikipedia.org When ginseng is consumed orally, the attached sugar molecules of PPT-type ginsenosides are often cleaved by stomach acid and intestinal microflora, releasing the aglycone PPT, which is then absorbed into the bloodstream. spandidos-publications.comnih.gov

This metabolic conversion is significant because the aglycones, like PPT, are often found to exhibit more potent biological activity than their glycosylated parent ginsenosides. nih.gov The 20(S) stereoisomer of PPT, or 20(S)-PPT, is a major metabolic product of several key ginsenosides. spandidos-publications.com

Below is a table of representative PPT-type ginsenosides that are hydrolyzed to Protopanaxatriol.

| Ginsenoside | Type |

| Ginsenoside Re | PPT-type |

| Ginsenoside Rf | PPT-type |

| Ginsenoside Rg1 | PPT-type |

| Ginsenoside Rg2 | PPT-type |

| Ginsenoside Rh1 | PPT-type |

| Notoginsenoside R1 | PPT-type |

| This table lists several prominent ginsenosides that feature Protopanaxatriol as their core aglycone structure. spandidos-publications.comjst.go.jp |

Significance of Protopanaxatriol in Preclinical and Mechanistic Studies

Protopanaxatriol itself has become a subject of intense preclinical investigation to understand the mechanisms underlying the health effects of ginseng. Research has explored its activity in various domains, including neuroprotection, anti-inflammatory effects, and cardiovascular and anti-cancer research.

Neuroprotective Effects: In preclinical models, PPT has demonstrated significant neuroprotective properties. Studies have shown that it can improve cognitive deficits in mice with scopolamine-induced memory impairment. researchgate.net The proposed mechanism involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), thereby increasing acetylcholine levels in the brain. researchgate.net Further research indicates that PPT exerts antioxidant effects by increasing the activity of superoxide (B77818) dismutase (SOD) and reducing levels of malondialdehyde (MDA), a marker of oxidative stress, in the hippocampus. nih.govresearchgate.net In models of cerebral ischemia-reperfusion injury, PPT was found to reduce inflammation and oxidative stress by decreasing levels of inflammatory factors like TNF-α and IL-6. nih.gov

Anti-inflammatory Mechanisms: PPT exhibits notable anti-inflammatory activity through various mechanisms. A key area of research is its effect on the NLRP3 inflammasome, a protein complex involved in inflammatory responses. researchgate.netnih.gov Studies have shown that PPT can attenuate the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of the pro-inflammatory cytokine IL-1β. researchgate.netnih.gov In mast cells, which are critical in allergic inflammatory reactions, PPT has been found to inhibit the release of histamine (B1213489) and leukotrienes. nih.gov This effect is mediated by the inhibition of several signaling pathways, including the increase of intracellular calcium levels and the activation of MAP kinases and the transcription factors NF-κB and AP-1. nih.gov

Cardiovascular Research: In the context of cardiovascular health, PPT and its parent ginsenosides have been studied for their effects on blood pressure and endothelial function. Research in spontaneously hypertensive rats showed that a ginseng extract rich in PPT-type ginsenosides helped attenuate the elevation of blood pressure. acs.org The mechanism appears to involve the activation of the Akt/eNOS (endothelial nitric oxide synthase) pathway, which leads to increased production of nitric oxide (NO), a key molecule for vasodilation. acs.orgnih.gov Furthermore, studies on atherosclerosis models have shown that PPT can reduce the formation of aortic plaques. ingentaconnect.com This effect is linked to its ability to inhibit the degradation of the low-density lipoprotein (LDL) receptor by reducing levels of PCSK9, a protein that targets the receptor for breakdown. ingentaconnect.com

Anti-cancer Research: PPT is also recognized for its potential in anti-cancer research. nih.gov Preclinical studies have reported that PPT demonstrates anticancer activity and can induce apoptosis (programmed cell death) in various cancer cell lines. nih.gov While many studies focus on its glycoside derivatives, the aglycone itself is an active area of investigation. For instance, its structural counterpart, PPD, has been shown to inhibit tumor growth by targeting multiple cancer signaling pathways, including NF-κB, JNK, and MAPK/ERK. spandidos-publications.com The mechanisms for PPT are believed to be similarly multifaceted, involving the modulation of key proteins that regulate cell cycle and apoptosis. nih.gov

The table below summarizes key preclinical findings on the mechanisms of action of Protopanaxatriol.

| Research Area | Model/System | Key Mechanistic Findings |

| Neuroprotection | Scopolamine-induced cognitive deficit in mice | Inhibits acetylcholinesterase activity; increases superoxide dismutase (SOD) and decreases malondialdehyde (MDA) in the hippocampus. researchgate.net |

| Neuroprotection | Cerebral ischemia/reperfusion model | Reduces levels of lactate (B86563) dehydrogenase (LDH), MDA, TNF-α, and IL-6; increases SOD activity. nih.gov |

| Anti-inflammation | Macrophage and mouse peritonitis models | Attenuates NLRP3 inflammasome activation, leading to reduced IL-1β secretion. researchgate.netnih.gov |

| Anti-inflammation | IgE-mediated mast cell activation | Inhibits release of histamine and leukotrienes; inhibits cellular Ca2+ increase, MAP kinases, and NF-κB activation. nih.gov |

| Cardiovascular | Spontaneously hypertensive rats (PPT-type extract) | Stimulates Akt-mediated eNOS activation, leading to increased nitric oxide (NO) production. acs.org |

| Cardiovascular | Atherosclerosis model (ApoE-/- mice) | Reduces aortic plaque formation; inhibits LDL receptor degradation by reducing PCSK9 levels. ingentaconnect.com |

| Anti-cancer | General (Review) | Exhibits anticancer activity; beneficial effects on the cardiovascular system. nih.gov |

Properties

IUPAC Name |

17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBCKBYTHZQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Engineering of Protopanaxatriol

Endogenous Biosynthetic Pathways in Panax Species

The formation of Protopanaxatriol (B1242838) in Panax species is a multi-stage process that relies on two primary precursor pathways to supply the basic building blocks, followed by a series of specific enzymatic modifications that build the characteristic dammarane-type triterpene skeleton.

The biosynthesis of all isoprenoids, including the triterpenoid (B12794562) backbone of PPT, begins with the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). etals.orgresearchgate.net In plants, these precursors are synthesized through two independent pathways located in different cellular compartments: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govetals.org

The MVA pathway , located in the cytoplasm, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). etals.orgwikipedia.org This is then converted to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. wikipedia.org

The MEP pathway , which operates in the plastids, begins with pyruvate and glyceraldehyde-3-phosphate. etals.orgetals.org These are converted to 1-deoxy-D-xylulose-5-phosphate (DXP), and then to 2-C-methyl-D-erythritol 4-phosphate (MEP), the first committed intermediate of this pathway. nih.govwikipedia.org A series of further enzymatic steps ultimately produces both IPP and DMAPP. etals.org

| Pathway | Cellular Location | Starting Materials | Key Intermediate | Primary Contribution in Panax |

|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytoplasm | Acetyl-CoA | Mevalonate | Major contributor to ginsenoside biosynthesis |

| 2-C-Methyl-D-erythritol-4-Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 2-C-Methyl-D-erythritol 4-phosphate | Contributes to the precursor pool for ginsenoside biosynthesis |

Following the synthesis of the linear precursor 2,3-oxidosqualene, a series of specific enzymes catalyze the cyclization and subsequent hydroxylation steps to form the PPT aglycone. nih.gov These reactions are critical in defining the final structure of the dammarane-type saponins.

The first committed step in the biosynthesis of dammarane-type ginsenosides (B1230088) is the cyclization of 2,3-oxidosqualene. oup.com This reaction is catalyzed by the enzyme dammarenediol synthase (DDS), an oxidosqualene cyclase. oup.comnih.gov DDS directs the folding and cyclization of the linear 2,3-oxidosqualene molecule to produce the tetracyclic triterpene skeleton, dammarenediol-II. nih.govoup.com This enzyme is considered a key control point in the pathway leading to ginsenosides. nih.gov

Once dammarenediol-II is formed, it undergoes a series of oxidative modifications catalyzed by cytochrome P450 (CYP) enzymes. The first of these critical hydroxylations is the conversion of dammarenediol-II to protopanaxadiol (B1677965) (PPD). This step is catalyzed by protopanaxadiol synthase, a cytochrome P450 enzyme identified as CYP716A47. mdpi.comoup.comnih.gov This enzyme specifically introduces a hydroxyl group at the C-12 position of the dammarenediol-II backbone, yielding PPD. oup.comoup.com The functional characterization of CYP716A47 was a significant breakthrough in elucidating the ginsenoside biosynthetic pathway. mdpi.com

Protopanaxadiol serves as the direct precursor for Protopanaxatriol. The final step in the formation of the PPT aglycone is the hydroxylation of PPD at the C-6 position. nih.govoup.com This reaction is catalyzed by the enzyme protopanaxatriol synthase, which has been identified as the cytochrome P450 CYP716A53v2. oup.comnih.govscispace.com In vitro enzymatic assays and ectopic expression in yeast have confirmed that CYP716A53v2 functions as a protopanaxadiol 6-hydroxylase, converting PPD into PPT. oup.comnih.gov This hydroxylation is a pivotal step, as it creates the structural distinction between the PPD and PPT classes of ginsenosides. nih.gov

The biosynthesis of Protopanaxatriol is regulated at the genetic level, with the expression of the key enzyme-encoding genes being influenced by various factors. The genes for dammarenediol synthase (DDS), protopanaxadiol synthase (CYP716A47), and protopanaxatriol synthase (CYP716A53v2) are central to this regulation. nih.govresearchgate.net

Expression of these genes can be tissue-specific and influenced by external stimuli. For example, the transcripts for both CYP716A47 and CYP716A53v2 have been found to accumulate in all organs of ginseng plants. nih.govscispace.com Treatment with methyl jasmonate (MeJA), a plant signaling molecule often involved in defense responses, has been shown to significantly increase the accumulation of CYP716A47 mRNA in adventitious roots. oup.comoup.com In contrast, the expression of CYP716A53v2 mRNA does not appear to be significantly affected by MeJA treatment. nih.govscispace.com This differential regulation suggests complex control mechanisms governing the production of PPD and PPT. Overexpression of squalene synthase, an earlier enzyme in the pathway, has also been linked to transcriptional activation of CYP716A47, indicating a coordinated regulation of the ginsenoside biosynthetic pathway. oup.comnih.gov

| Enzyme | Gene | Substrate | Product | Regulatory Factors |

|---|---|---|---|---|

| Dammarenediol Synthase | DDS | 2,3-Oxidosqualene | Dammarenediol-II | Transcriptional activation by MeJA |

| Protopanaxadiol Synthase (Dammarenediol 12-hydroxylase) | CYP716A47 | Dammarenediol-II | Protopanaxadiol (PPD) | Transcriptional activation by MeJA; Upregulation in squalene synthase overexpressing lines |

| Protopanaxatriol Synthase (Protopanaxadiol 6-hydroxylase) | CYP716A53v2 | Protopanaxadiol (PPD) | Protopanaxatriol (PPT) | Not significantly affected by MeJA |

Stereoisomerism and Racemization Considerations (e.g., 20(S)-PPT)

Protopanaxatriol exhibits stereoisomerism centered at the C-20 carbon of its dammarane (B1241002) skeleton. The spatial orientation of the hydroxyl group at this position gives rise to two distinct epimers: 20(S)-PPT and 20(R)-PPT. mdpi.com In their natural state within the Panax plant, ginsenosides typically exist in the 20(S)-configuration. mdpi.com However, processing methods, such as those used to create red ginseng, can lead to the presence of both 20(S) and 20(R) epimers. mdpi.com This suggests that conversion between the two forms can occur. The stereochemistry at the C-20 position is a critical determinant of the biological activity of the resulting ginsenosides. For instance, studies on related ginsenosides have shown that 20(S) and 20(R) epimers can have markedly different pharmacological effects and pharmacokinetic profiles.

The potential for racemization, or the conversion from one stereoisomer to the other, at the C-20 position is an important consideration in both natural product chemistry and biotechnological production. While the precise mechanism is complex, this epimerization can occur under certain conditions, such as heat or acidic treatment, which are often used in the processing of ginseng. This transformation is significant as it can alter the therapeutic profile of a ginsenoside mixture.

Heterologous Biosynthesis and Metabolic Engineering Approaches

The low abundance of PPT and its derivatives in plants, coupled with the complexity of chemical synthesis, has spurred the development of heterologous biosynthesis platforms using microbial hosts. These bio-based systems offer a promising route for sustainable and scalable production.

The budding yeast, Saccharomyces cerevisiae, has emerged as a robust and widely used chassis for the production of valuable terpenoids, including Protopanaxatriol. Its well-characterized genetics and physiology make it an ideal candidate for complex metabolic engineering. The biosynthesis of PPT in yeast begins with the native mevalonate (MVA) pathway, which produces the universal isoprenoid precursors. By introducing a series of heterologous enzymes from Panax ginseng, engineered yeast can convert these precursors into PPT.

The key enzymes required for the PPT biosynthetic pathway are:

Dammarenediol-II synthase (DS): This enzyme cyclizes 2,3-oxidosqualene to form dammarenediol-II.

Protopanaxadiol synthase (PPDS): A cytochrome P450 enzyme that hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD).

Protopanaxatriol synthase (PPTS): Another cytochrome P450 enzyme that hydroxylates PPD at the C-6 position to yield the final product, Protopanaxatriol.

Researchers have successfully constructed PPT-producing yeast strains by expressing these enzymes. Initial efforts resulted in modest titers, with one engineered yeast strain producing 15.9 mg/L of PPT. nih.gov Through further optimization and protein engineering, a high-yield PPT-producing yeast strain was developed, achieving a titer of over 5 g/L in a bioreactor setting. nih.gov

| Engineered Strain Description | PPT Titer (mg/L) | Cultivation Condition | Reference |

|---|---|---|---|

| Initial strain with DS, PPDS, PPTS, and ATR1 expression | 15.9 | Shake flask | nih.gov |

| High-yield strain developed through protein engineering | >5000 | 1.3 L Bioreactor | nih.gov |

Achieving economically viable production levels of PPT in microbial hosts requires extensive metabolic engineering to overcome pathway bottlenecks and divert cellular resources toward the target compound.

A primary strategy to boost PPT production is to increase the supply of its precursor, 2,3-oxidosqualene. This is accomplished by upregulating the native mevalonate (MVA) pathway in S. cerevisiae. Key enzymes in this pathway are often targeted for overexpression to enhance the metabolic flux towards isoprenoid synthesis. These enzymes include:

tHMG1: A truncated version of HMG-CoA reductase, which is a key rate-limiting enzyme in the MVA pathway.

ERG10: Acetoacetyl-CoA thiolase.

ERG13: HMG-CoA synthase.

ERG12: Mevalonate kinase.

By overexpressing these upstream genes, the pool of precursors for the heterologous ginsenoside pathway is significantly increased, leading to higher final product titers.

Protein engineering is a key strategy to address this limitation. semanticscholar.org Techniques such as rational design, which uses knowledge of the enzyme's structure and active site to make targeted mutations, and directed evolution, which involves creating large libraries of enzyme variants and screening for improved activity, can be employed. While specific successful mutations for PPTS are still an area of active research, enhancing its catalytic turnover rate is recognized as a critical step toward achieving high-level PPT production. semanticscholar.org

While Protopanaxatriol is the aglycone core, the ultimate goal of many engineering efforts is the production of ginsenosides, which are glycosylated forms of PPT. This glycosylation step requires a sugar donor, typically UDP-glucose (uridine diphosphate glucose). The native supply of UDP-glucose in yeast is often insufficient to support high-level ginsenoside production.

Therefore, a crucial strategy involves engineering the UDP-glucose biosynthetic pathway to increase the availability of this essential precursor. This is achieved by overexpressing the key enzymes responsible for its synthesis from glucose-6-phosphate, a central metabolite. The primary targets for overexpression in S. cerevisiae are:

PGM2: Phosphoglucomutase, which converts glucose-6-phosphate to glucose-1-phosphate.

UGP1: UDP-glucose pyrophosphorylase, which catalyzes the final step to produce UDP-glucose.

Production of Novel Protopanaxatriol-Type Ginsenosides via Glycosylation

The structural diversity and pharmacological activity of Protopanaxatriol (PPT)-type ginsenosides are largely determined by the patterns of glycosylation on the PPT aglycone backbone. acs.org Glycosylation, the enzymatic attachment of sugar moieties to the aglycone, is a critical step in the biosynthesis of ginsenosides. mdpi.com Metabolic engineering and synthetic biology approaches, particularly utilizing microbial cell factories, have enabled the production of novel and rare PPT-type ginsenosides by introducing and manipulating specific glycosylation enzymes. acs.orgnih.gov

The primary enzymes responsible for this biotransformation are uridine diphosphate-dependent glycosyltransferases (UGTs). acs.org These enzymes catalyze the transfer of a sugar group, typically glucose, from an activated donor molecule like UDP-glucose to a specific hydroxyl group on the PPT molecule or its glycosylated derivatives. mdpi.comkaist.ac.kr Researchers have successfully identified and characterized UGTs from various sources, including plants like Panax ginseng and microorganisms such as Bacillus subtilis, to create new ginsenoside structures. acs.orgnih.gov

One successful strategy involves engineering Saccharomyces cerevisiae (yeast) to produce unnatural ginsenosides. In one study, a novel compound, 3β,12β-Di-O-Glc-PPT, was synthesized in yeast. nih.gov This was achieved by expressing protopanaxatriol synthase (PPTS) from Panax ginseng and a unique UDP-glycosyltransferase, UGT109A1, from Bacillus subtilis in a yeast strain already engineered to produce protopanaxadiol (PPD). nih.govresearchgate.net The UGT109A1 enzyme demonstrated the ability to glycosylate the C3-OH and C12-OH positions of the PPT molecule, resulting in a final titer of 7.0 mg/L of the novel ginsenoside. nih.gov

Microbial UGTs often exhibit substrate promiscuity, allowing them to create a variety of products. For instance, the glycosyltransferase Bs-YjiC from Bacillus subtilis 168 can transfer a glucosyl moiety to the C3-OH, C6-OH, and C12-OH positions of PPT. researchgate.net This flexibility was leveraged to produce five different PPT-type ginsenosides, including the naturally occurring ginsenoside Rh1 and four other unnatural ginsenosides. researchgate.net

In addition to microbial enzymes, UGTs native to Panax ginseng have been characterized and utilized in engineered pathways. Research has identified several key P. ginseng UGTs with specific functions:

UGTPg1 : This enzyme specifically glycosylates the C20-OH group of PPT to produce the bioactive ginsenoside F1. nih.gov

UGTPg100 : This UGT selectively targets the C6-OH group of PPT, leading to the synthesis of ginsenoside Rh1. nih.gov

UGTPg101 : This enzyme performs a two-step glycosylation, first catalyzing the formation of F1 from PPT and subsequently generating ginsenoside Rg1 from F1. nih.gov

These enzymes have been successfully integrated into yeast cell factories to produce ginsenosides F1 and Rh1. nih.gov

Another enzymatic method for creating novel ginsenosides is transglycosylation. A novel PPT-type ginsenoside, named ginsenoside MT1, was produced from the enzymatic conversion of ginsenoside Re. mdpi.comkaist.ac.kr The reaction was catalyzed by a recombinant β-glucosidase (MT619), which transferred the outer rhamnopyranoside from the C-6 position of ginsenoside Re to the glucopyranoside at the C-20 position of ginsenoside F1, forming the new compound. mdpi.com

The following table summarizes the key enzymes and their roles in producing novel PPT-type ginsenosides.

| Enzyme | Source Organism | Substrate | Glycosylation Position | Product (Novel Ginsenoside) |

| UGT109A1 | Bacillus subtilis | Protopanaxatriol (PPT) | C3-OH and C12-OH | 3β,12β-Di-O-Glc-PPT nih.govresearchgate.net |

| Bs-YjiC | Bacillus subtilis | Protopanaxatriol (PPT) | C3-OH, C6-OH, C12-OH | Ginsenoside Rh1 and 4 unnatural ginsenosides researchgate.net |

| UGTPg1 | Panax ginseng | Protopanaxatriol (PPT) | C20-OH | Ginsenoside F1 nih.gov |

| UGTPg100 | Panax ginseng | Protopanaxatriol (PPT) | C6-OH | Ginsenoside Rh1 nih.gov |

| UGTPg101 | Ginsenoside F1 | C6-OH of the C20-glucose | Ginsenoside Rg1 nih.gov | |

| MT619 (β-glucosidase) | Not Specified | Ginsenoside Re | Trans-rhamnosylation from C-6 to C-20 | Ginsenoside MT1 mdpi.comkaist.ac.kr |

Molecular and Cellular Pharmacology of Protopanaxatriol

Anticancer Mechanisms and Cellular Targets

Protopanaxatriol (B1242838) (PPT), an active metabolite of ginsenosides (B1230088) derived from Panax ginseng, has demonstrated significant potential in cancer therapy through its multifaceted effects on cancer cells. Its anticancer activity is attributed to its ability to modulate various cellular processes, including cell proliferation, programmed cell death, and key oncogenic signaling pathways.

Modulation of Cell Proliferation and Cell Cycle Arrest (e.g., G1 phase)

A fundamental mechanism of PPT's anticancer action is its ability to inhibit the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S checkpoint. nih.gov This disruption of the cell cycle prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their division and growth.

In studies involving colon cancer cell lines (HCT116 and HT29), treatment with PPT led to a significant accumulation of cells in the G0/G1 phase. nih.gov This cell cycle blockade is mediated by PPT's influence on the expression of key regulatory proteins. Specifically, PPT has been shown to significantly decrease the expression of cyclin D1, a crucial protein for the G1 to S phase transition. nih.gov Concurrently, PPT increases the expression of the tumor suppressor proteins p21 and p27, which act as inhibitors of cyclin-dependent kinases (CDKs), further enforcing the G1 arrest. nih.gov The related ginsenoside metabolite, 20(S)-protopanaxadiol (PPD), has also been observed to increase the proportion of cells in the G0/G1 phase. nih.govnih.gov

| Protein | Function | Effect of PPT Treatment | Reference |

|---|---|---|---|

| Cyclin D1 | Promotes G1/S phase transition | Significantly reduced expression | nih.gov |

| p21 | Tumor suppressor, inhibits CDKs | Significantly increased expression | nih.gov |

| p27 | Tumor suppressor, inhibits CDKs | Significantly increased expression | nih.gov |

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., mitochondrial pathway)

Beyond halting proliferation, PPT actively induces programmed cell death, or apoptosis, in cancer cells. This is a critical component of its therapeutic effect, as it leads to the elimination of malignant cells. The primary mechanism for PPT-induced apoptosis involves the intrinsic, or mitochondrial, pathway.

Research has demonstrated that PPT can significantly increase the number of apoptotic bodies in colon cancer cells. nih.gov This is achieved through the activation of a cascade of caspase enzymes, which are the executioners of apoptosis. PPT treatment has been found to reduce the levels of inactive pro-caspases, including pro-caspase 8, pro-caspase 9, and pro-caspase 3. nih.gov The reduction in these precursors corresponds with an increase in the active, cleaved form of caspase-3, which then proceeds to cleave other cellular proteins, such as PARP, leading to the systematic dismantling of the cell. nih.gov

The involvement of the mitochondrial pathway is further supported by studies on the related compound 20(S)-protopanaxadiol (PPD). PPD-induced apoptosis is characterized by a loss of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the activation of caspase-9 and -3. nih.govworldscientific.com This release of cytochrome c is a key initiating step in the intrinsic apoptotic pathway. youtube.com

| Component | Role in Apoptosis | Effect of PPT/PPD Treatment | Reference |

|---|---|---|---|

| Pro-caspase 9 | Inactive precursor of initiator caspase | Expression reduced by PPT | nih.gov |

| Pro-caspase 3 | Inactive precursor of executioner caspase | Expression reduced by PPT | nih.gov |

| Cleaved-caspase 3 | Active executioner caspase | Expression increased by PPT | nih.gov |

| Mitochondrial Membrane Potential | Maintained in healthy cells | Loss induced by PPD | nih.govworldscientific.com |

| Cytochrome c | Released to trigger apoptosis | Release from mitochondria induced by PPD | nih.govworldscientific.com |

Interference with Key Oncogenic Signaling Pathways

PPT exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled growth and survival.

The tumor suppressor protein p53 plays a vital role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. nih.gov Multiomic analyses have identified the p53 protein as a key target for the antitumor activity of ginsenosides like PPT. nih.govnih.gov

Specifically, 20(S)-protopanaxatriol has been shown to directly target the DNA-binding pocket of p53. nih.govnih.gov This interaction promotes the stability of the p53-DNA complex, thereby enhancing the regulatory function of p53. nih.govnih.gov By stabilizing p53's binding to DNA, PPT can influence the transcription of numerous p53 target genes that regulate critical processes such as cell survival, apoptosis, and metabolism. nih.govnih.gov A miRNA-proteome interaction network analysis revealed that p53, under the influence of ginsenosides, controls the transcription of at least 38 proteins involved in these anticancer processes. nih.govnih.gov

The Phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a major signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in various human cancers. nih.gov PPT has been identified as an inhibitor of this pro-survival pathway.

Bioinformatics analysis and computer target prediction have suggested that AKT is a key gene in PPT's anti-colon cancer effects. nih.gov The inhibitory effect of PPT on cancer cell proliferation is linked to its ability to modulate this pathway. nih.gov The related compound, 20(S)-protopanaxadiol (PPD), has also been shown to trigger apoptosis in cancer cells by down-regulating the PI3K/Akt signaling pathway. nih.govworldscientific.com Inhibition of this pathway by PPT and its related compounds counteracts the anti-apoptotic signals that are often overactive in cancer cells, thereby sensitizing them to cell death. nih.govresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are crucial in regulating cell proliferation, differentiation, and apoptosis. The anticancer activity of ginsenoside metabolites has been linked to the modulation of these pathways. nih.gov

For instance, the anticancer effects of PPD in colon cancer cells may be mediated by targeting the JNK and MAPK/ERK signaling pathways. nih.gov Similarly, ginsenoside Rh1, a protopanaxatriol-type ginsenoside, has been shown to increase the phosphorylation of all three major MAPKs—p38 MAPK, ERK1/2, and JNK—in astrocytes, indicating that these pathways are responsive to PPT-type compounds. nih.gov The modulation of these pathways can have different outcomes depending on the cellular context, but in many cancer models, activation of the JNK pathway is associated with the induction of apoptosis. nih.gov

Nuclear Factor-kappa B (NF-κB) Regulation

Protopanaxatriol has demonstrated significant regulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory and immune responses. In models of inflammation, PPT acts as an inhibitor of NF-κB activation. mdpi.com Research using lipopolysaccharide (LPS)-stimulated macrophage cells has shown that PPT can block the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inactivating NF-κB. This inactivation is achieved by preventing the phosphorylation and subsequent degradation of I-kappaBalpha (IκBα), the inhibitory protein that sequesters NF-κB in the cytoplasm. In activated bone marrow-derived mast cells, PPT has also been found to inhibit the activity of transcription factors, including NF-κB. nih.gov

Interestingly, the effect of PPT on NF-κB can be context-dependent. In studies on human keratinocytes, PPT was found to enhance skin barrier function and hydration by augmenting NF-κB luciferase activity and upregulating the Src/AKT/NF-κB signaling pathway. researchgate.net This suggests that PPT's modulatory role on NF-κB is specific to the cell type and physiological conditions.

RAS Signaling Pathway

Direct interactions between Protopanaxatriol and the RAS protein itself have not been extensively detailed in the available scientific literature. However, research has indicated that PPT can influence key downstream effectors of the RAS signaling cascade. The RAS pathway commonly activates the Raf/MEK/ERK cascade, also known as the mitogen-activated protein kinase (MAPK) pathway. Studies have shown that PPT can influence the protein expressions involved in the epidermal growth factor receptor (EGFR)-MAPK signaling pathway. researchgate.net By modulating this critical downstream pathway, PPT can interfere with the cellular signals that RAS activation typically promotes, such as cell proliferation and survival. researchgate.net

Targeting Apoptosis-Regulatory Proteins (e.g., Bcl-XL, MCL-1)

Protopanaxatriol has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In colorectal cancer cells, treatment with PPT leads to an increase in apoptotic bodies and promotes the expression of key executioner proteins of the apoptotic cascade, specifically caspase-9 and caspase-3. mdpi.com

While direct experimental evidence of PPT binding to and inhibiting specific anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins like Bcl-XL and Myeloid cell leukemia 1 (MCL-1) is not yet fully established, computational studies provide some insight. In silico molecular docking simulations have been performed to analyze the interaction between various ginsenosides and anti-apoptotic proteins. researchgate.net These studies found that ginsenosides, the parent compounds of PPT, demonstrate binding affinity with Bcl-2, Bcl-XL, and MCL-1, suggesting they may act as inhibitors. researchgate.net This indicates a potential mechanism for the pro-apoptotic effects of PPT, though it requires further experimental validation.

Effects on Protein Expression (e.g., AKAP8L, PITPNA)

Based on a review of the available scientific literature, there is no direct evidence to suggest that Protopanaxatriol (PPT) regulates the expression of A-kinase anchoring protein 8-like (AKAP8L) or phosphatidylinositol transfer protein alpha (PITPNA). Research into the effects of ginsenoside metabolites on these specific proteins has focused on the related compound, 20(S)-protopanaxadiol (PPD). Studies have shown that PPD upregulates AKAP8L expression while inhibiting the expression of PITPNA in HCT116 colon cancer cells. ebi.ac.ukresearchgate.netresearchgate.net However, these specific effects have not been attributed to PPT.

Anti-inflammatory and Immunomodulatory Actions

PPT demonstrates significant anti-inflammatory and immunomodulatory properties by intervening at multiple stages of the inflammatory cascade, from inhibiting the release of initial mediators to modulating the production of signaling cytokines.

Inhibition of Inflammatory Mediator Release (e.g., Nitric Oxide, Prostaglandin E2, Histamine (B1213489), Leukotrienes)

Protopanaxatriol is a potent inhibitor of the release of various inflammatory mediators from activated immune cells.

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): In macrophages stimulated by inflammatory agents, PPT suppresses the production of NO and PGE2. It achieves this by inhibiting the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov This inhibitory action is linked to its regulation of the NF-κB pathway.

Histamine and Leukotrienes: In immunoglobulin E (IgE)-mediated mast cell activation, which is a key process in allergic reactions, PPT has been shown to dose-dependently reduce the release of both histamine and leukotrienes. nih.govebi.ac.uk This effect contributes to its anti-allergic properties by preventing the release of these potent mediators of hypersensitivity reactions. nih.gov

| PPT Concentration | Percent Inhibition |

|---|---|

| 10µM | 5.4% |

| 50µM | 41.4% |

| 100µM | 60.5% |

Modulation of Proinflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

PPT actively modulates the expression of key proinflammatory cytokines that orchestrate and amplify the inflammatory response. In various experimental models, including activated mast cells and models of cerebral ischemia, PPT has been shown to significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govebi.ac.ukresearchgate.net Treatment with PPT inhibits the messenger RNA (mRNA) expression of these cytokines in a dose-dependent manner. nih.gov Furthermore, in diabetic mouse models, PPT administration helped ameliorate inflammatory responses by suppressing the secretion of TNF-α and IL-6. However, in one study using a specific human mast cell line (HMC-1), PPT showed no effect on the release of TNF-α, indicating that its modulatory effects can vary depending on the specific cell type and stimulus.

Regulation of Cellular Signaling Pathways in Immune Cells (e.g., Mast Cells, Macrophages)

Protopanaxatriol (PPT) has been shown to modulate the functional activity of key immune cells, particularly mast cells and macrophages. In mast cells, PPT inhibits the release of inflammatory mediators by targeting multiple intracellular signaling pathways. nih.govconsensus.app Its action on macrophages involves the regulation of cellular responses such as nitric oxide production and phagocytosis, highlighting its role as a potential immunoregulator. nih.gov While the broader class of ginseng saponins is known to enhance macrophage activity through increased intracellular calcium and protein kinase C activity, the specific effects of a derivative, 20S-dihydroprotopanaxatriol, include the suppression of nitric oxide production and phagocytic uptake in macrophage cell lines. nih.govnih.gov

Calcium Ion Influx and Associated Pathways (PKC, PLA2)

Protopanaxatriol significantly attenuates the signaling cascades in activated mast cells that are dependent on calcium ion (Ca2+) influx. The activation of mast cells typically involves an increase in intracellular Ca2+, which is a critical step for triggering downstream events. PPT has been demonstrated to inhibit this Ca2+ influx. nih.govconsensus.app This inhibition, in turn, affects the activation of associated enzymes such as Protein Kinase C (PKC) and Phospholipase A2 (PLA2). nih.govconsensus.app Research has shown that PPT effectively suppresses the activities of various PKC isoforms and also inhibits the activity of PLA2 in activated mast cells. nih.govnih.gov

Table 1: Effect of Protopanaxatriol on Key Signaling Molecules in Mast Cells

| Signaling Molecule | Effect of PPT | Cell Type | Reference |

|---|---|---|---|

| Calcium Ion (Ca2+) Influx | Inhibition | Mast Cells | nih.govconsensus.app |

| Protein Kinase C (PKC) | Inhibition of activity | Bone Marrow-Derived Mast Cells | nih.gov |

| Phospholipase A2 (PLA2) | Inhibition of activity and expression | Guinea Pig Lung Mast Cells & Bone Marrow-Derived Mast Cells | nih.govnih.gov |

Syk Activation and Downstream Signals

Spleen tyrosine kinase (Syk) is a crucial signaling molecule that acts upstream in the mast cell activation cascade following immunoglobulin E (IgE) receptor stimulation. The inhibitory effects of Protopanaxatriol on mast cell signaling are linked to the modulation of Syk. Studies have shown that PPT inhibits the expression of the Syk protein in activated bone marrow-derived mast cells. nih.gov The downstream signaling pathways that are suppressed by PPT, including the Ca2+ influx and the activation of PKC and PLA2, are propagated by the activation of Syk. nih.govconsensus.app Therefore, the inhibition of Syk expression is a key mechanism through which PPT exerts its regulatory effects on mast cell-mediated inflammatory responses.

MAP Kinases (p38, JNK)

Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are critical components of signaling pathways that regulate inflammation and other cellular processes in immune cells. Protopanaxatriol has been found to inhibit the activities of MAP kinases in activated bone marrow-derived mast cells. nih.gov Specifically, ginsenosides belonging to the protopanaxatriol group have demonstrated the ability to downregulate p38 MAPK signaling. The inhibition of these MAPK pathways is a significant part of the anti-inflammatory mechanism of PPT, as these kinases are involved in the production of pro-inflammatory cytokines.

Transcription Factors (NF-κB, AP-1, ATF2, IRF3)

Protopanaxatriol influences the activity of key transcription factors that are essential for the expression of genes involved in inflammatory and immune responses. In activated mast cells, PPT has been shown to inhibit the DNA binding activities of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov These transcription factors are pivotal in regulating the expression of various pro-inflammatory genes, including cytokines. nih.gov Another protopanaxatriol-type ginsenoside, F3, has been observed to enhance the NF-κB DNA binding activity in murine spleen cells stimulated with Concanavalin A. nih.gov

The specific regulatory actions of Protopanaxatriol on the transcription factors Activating Transcription Factor 2 (ATF2) and Interferon Regulatory Factor 3 (IRF3) in immune cells have not been detailed in the reviewed scientific literature.

TANK-Binding Kinase 1 (TBK1)

Based on available scientific literature, there is no direct evidence detailing the specific interaction or regulatory effect of Protopanaxatriol on TANK-Binding Kinase 1 (TBK1). TBK1 is a key kinase in innate immune signaling pathways, leading to the activation of transcription factors like IRF3 and NF-κB. mdpi.com While PPT is known to affect NF-κB, its direct role in the TBK1 signaling cascade has not been established.

Adjuvant Potential in Immune Responses (e.g., Splenocyte Proliferation, Antibody Levels)

Protopanaxatriol saponins, including ginsenosides such as Rg1 and Re, have demonstrated significant adjuvant properties, enhancing immune responses to antigens. researchgate.net When co-administered with an antigen like ovalbumin (OVA) in mice, these saponins led to significantly higher OVA-specific antibody responses, including total IgG, IgG1, and IgG2a, compared to the antigen alone. researchgate.net Furthermore, certain protopanaxatriols significantly enhanced splenocyte proliferative responses to mitogens and the specific antigen. researchgate.net This indicates that PPTs can bolster both humoral and cell-mediated immunity, making them potent adjuvant candidates.

Table 2: Adjuvant Effects of Protopanaxatriol Saponins

| Immune Parameter | Effect | Observation | Reference |

|---|---|---|---|

| Antigen-Specific Antibody Levels (IgG, IgG1, IgG2a) | Enhanced | Significantly higher antibody responses in mice immunized with OVA plus protopanaxatriol saponins (e.g., Rg1, Re). | researchgate.net |

| Splenocyte Proliferation | Enhanced | Significantly enhanced proliferative responses to Con A, LPS, and OVA in mice immunized with OVA plus ginsenoside Rg1. | researchgate.net |

| Cytokine Production | Enhanced | Increased production of both IL-5 and IFN-gamma stimulated by OVA in mice immunized with OVA plus ginsenoside Rg1. | researchgate.net |

Neuropharmacological and Central Nervous System Effects

Protopanaxatriol (PPT), a key active metabolite of ginsenosides, exhibits a range of effects on the central nervous system. Research has particularly illuminated its potential antidepressant-like activities and its influence on neural stem cells, acting through various molecular and cellular pathways.

Antidepressant-like Activities

Studies utilizing animal models of depression, such as the chronic unpredictable mild stress (CUMS) model, have demonstrated that PPT can effectively ameliorate depression-like behaviors. matilda.scienceresearchgate.net The mechanisms underlying these effects are multifaceted, involving the modulation of key neurochemicals, signaling pathways, and gene expression. matilda.scienceresearchgate.net

A significant aspect of PPT's antidepressant-like action involves its ability to regulate neurotransmitters and neurotrophic factors crucial for mood regulation. In preclinical studies, treatment with PPT has been shown to elevate the serum levels of both 5-hydroxytryptamine (5-HT), also known as serotonin, and brain-derived neurotrophic factor (BDNF) in mice subjected to CUMS. matilda.scienceresearchgate.net Both 5-HT and BDNF are pivotal in maintaining neuronal health and plasticity, and their dysregulation is a well-established factor in the pathophysiology of depression. nih.govmdpi.com

Table 1: Effect of Protopanaxatriol on Key Neurotransmitters and Neurotrophic Factors

| Molecule | Effect in CUMS Model | Reference |

| 5-Hydroxytryptamine (5-HT) | Elevated serum levels | matilda.scienceresearchgate.net |

| Brain-Derived Neurotrophic Factor (BDNF) | Elevated serum levels | matilda.scienceresearchgate.net |

The phosphatidylinositol 3-kinase (PI3K)-protein kinase B (AKT) signaling pathway is a critical cascade for promoting cell survival, proliferation, and plasticity in the nervous system. nih.govmdpi.com Comprehensive analyses combining network pharmacology and transcriptomics have identified the PI3K-AKT pathway as being closely associated with the therapeutic effects of PPT. matilda.scienceresearchgate.net Experimental verification in depressed mice has shown that PPT can increase the expression and phosphorylation of both PI3K and AKT in brain tissue. matilda.scienceresearchgate.net This modulation suggests that PPT may exert its antidepressant effects in part by activating this pro-survival signaling cascade within neural tissues. matilda.scienceresearchgate.net

Table 2: Protopanaxatriol's Impact on the PI3K-AKT Signaling Pathway

| Protein | Effect in Brain Tissue of Depressed Mice | Reference |

| PI3K | Increased expression | matilda.scienceresearchgate.net |

| p-PI3K | Increased expression | matilda.scienceresearchgate.net |

| AKT | Increased expression | matilda.scienceresearchgate.net |

| p-AKT | Increased expression | matilda.scienceresearchgate.net |

Further investigation into the molecular mechanisms of PPT has revealed its ability to modulate the expression of specific genes and proteins. matilda.scienceresearchgate.net Analysis has closely linked the therapeutic effects of PPT to its influence on Transthyretin (TTR), Klotho (KL), and the proto-oncogene FOS. matilda.scienceresearchgate.net In the brain tissue of depressed mice, PPT treatment has been found to enhance the expression of TTR and KL, both of which are associated with neuroprotective functions. matilda.scienceresearchgate.net Conversely, PPT inhibits the expression level of FOS, a protein whose increased expression can be linked to neuronal stress. matilda.scienceresearchgate.net

Table 3: Gene and Protein Expression Changes Induced by Protopanaxatriol

| Gene/Protein | Effect in Brain Tissue of Depressed Mice | Reference |

| Transthyretin (TTR) | Enhanced expression | matilda.scienceresearchgate.net |

| Klotho (KL) | Enhanced expression | matilda.scienceresearchgate.net |

| FOS | Inhibited expression | matilda.scienceresearchgate.net |

Attenuation of Mitochondrial Dysfunction and Apoptosis (e.g., SIRT1/PGC-1α, DRP1)

While the broader family of ginsenoside metabolites has been studied for effects on mitochondrial health, specific research detailing the direct action of Protopanaxatriol (PPT) on the SIRT1/PGC-1α signaling pathway and its relation to Dynamin-related protein 1 (DRP1) is not extensively covered in the available literature. Studies on the related compound Protopanaxadiol (B1677965) (PPD) have shown it may attenuate mitochondrial dysfunction and apoptosis by modulating this pathway, but these findings cannot be directly attributed to PPT. mdpi.comnih.gov

Effects on Neural Stem Cell Differentiation and Proliferation

Protopanaxatriol has demonstrated significant effects on the behavior of neural stem cells (NSCs). Research indicates that PPT promotes the differentiation of NSC lines into neurons. rsc.org This neurogenic activity is linked to its ability to alleviate apoptosis and cell cycle arrest in NSCs. rsc.org Furthermore, studies suggest that PPT can promote the proliferation of NSCs. rsc.org The mechanism for these effects on NSC proliferation and neurogenesis appears to be connected to the PI3K/AKT pathway. rsc.org By activating this pathway, PPT was found to reverse the reduced expression of key pathway components in NSCs under pathological conditions, thereby enhancing endogenous neurogenesis. rsc.org

Anti-Amyloid Beta Effects in Model Organisms

Protopanaxatriol (PPT) has demonstrated neuroprotective effects against amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease (AD), in preclinical model organisms. In an aluminum chloride (AlCl₃)-induced AD zebrafish model, 20(S)-protopanaxatriol was found to alleviate cognitive deficits. nih.govnih.gov This was observed through improved performance in Y and T maze tests, which are used to assess learning and memory. nih.govnih.gov

At the cellular level, PPT exhibits protective actions on neural stem cells (NSCs) exposed to amyloid-beta. Research has shown that PPT can significantly alleviate the apoptosis (programmed cell death) and cell cycle arrest that is induced by Aβ in NSCs. nih.govnih.gov Furthermore, under AD-like conditions, PPT promotes the differentiation of NSC lines into neurons. nih.govnih.gov The underlying mechanism for these neuroprotective effects appears to involve the PI3K/AKT signaling pathway. PPT was found to reverse the reduced expression levels of key proteins in this pathway, such as PIK3CA, p-PI3Kp85, and p-AKT, in NSCs under AD conditions, thereby promoting NSC proliferation and neurogenesis. nih.govnih.gov

| Model System | Observed Effect | Key Findings | Associated Pathway |

|---|---|---|---|

| AD Zebrafish Model | Alleviation of cognitive deficits | Improved performance in Y and T maze tests. | Not specified |

| Neural Stem Cells (NSCs) | Protection from Aβ-induced damage | Reduced apoptosis and cell cycle arrest; promoted differentiation into neurons. | PI3K/AKT |

Other Pharmacological Activities (Preclinical)

Protopanaxatriol has been identified as a phytoestrogen that interacts with human estrogen receptors (hER). In vitro and in silico studies have demonstrated that both 20(S) and 20(R) stereoisomers of PPT can directly bind to the human estrogen receptor α ligand-binding domain (hERα-LBD) with moderate affinity. This binding capability was confirmed through fluorescence polarization assays.

Following binding, PPT acts as an agonist of hERα. This was demonstrated in dual luciferase reporter gene assays using transiently transfected MCF-7 breast cancer cells, where PPT induced a dose-dependent activation of the receptor. Molecular docking studies suggest that PPT adopts an agonist conformation within the flexible hydrophobic ligand-binding pocket of the receptor. Furthermore, research indicates that PPT can bind to the glucocorticoid receptor (GR) and effectively activate its translocation from the cytoplasm into the nucleus in GR-positive HeLa and HEK293 cells.

| Target Receptor | Type of Interaction | Experimental Evidence |

|---|---|---|

| Human Estrogen Receptor α (hERα) | Binding and Agonism | Fluorescence polarization assay, dual luciferase reporter gene assay, molecular docking. |

| Glucocorticoid Receptor (GR) | Binding and Nuclear Translocation | Immunofluorescence, Western blot analysis. |

Antibacterial Activity (e.g., against Gram-positive bacteria, MRSA)

Protopanaxatriol (PPT), the aglycone sapogenin of various ginsenosides, is a subject of research for its potential pharmacological activities, including its effects on bacteria. Studies have shown that pure ginsenosides belonging to the protopanaxatriol group demonstrate significant antimicrobial activity, particularly against Gram-positive bacteria. Research has reported strong efficacy with minimum inhibitory concentrations (MICs) below 1 μg/mL for some of these related compounds against representative Gram-positive strains.

While direct mechanistic studies on Protopanaxatriol itself are limited, the antibacterial action of related natural compounds often involves disruption of the bacterial cell membrane. Terpenoids, the class of compounds to which PPT belongs, are known to interfere with the structural integrity of bacterial membranes. This can occur through interactions with membrane proteins or the lipid bilayer itself, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in bacterial cell death. The lipophilic nature of these compounds facilitates their partitioning into the lipid-rich environment of the cell membrane, altering its fluidity and function. For methicillin-resistant Staphylococcus aureus (MRSA), a major challenge in clinical settings, resistance mechanisms often involve altered penicillin-binding proteins that reduce the efficacy of β-lactam antibiotics. Compounds that can disrupt the bacterial membrane offer an alternative mechanism of action that can bypass this form of resistance.

Table 1: Antibacterial Activity of Protopanaxatriol Group Ginsenosides

| Compound Group | Target Organism Type | Observed Effect | Reference |

|---|

Modulation of Lipid Membranes

Protopanaxatriol and its parent ginsenosides can exert significant effects on the biophysical properties of cellular lipid membranes. This interaction is fundamental to many of their pharmacological activities. Research on a variety of protopanaxatriol-type ginsenosides has shown that they can reduce the packing of lipids at the membrane interface. frontiersin.orgnih.gov This effect is not solely dependent on the sugar moieties of the ginsenosides, as the related aglycone protopanaxadiol (PPD) also decreases membrane packing, suggesting that the steroidal backbone of PPT plays a key role in this activity. frontiersin.orgnih.gov

The interaction of these compounds with membranes is influenced by their structure. Studies have indicated that the binding of protopanaxatriol-type ginsenosides to liposomes is inversely proportional to the number of sugar residues they contain. nih.gov This suggests that Protopanaxatriol, having no sugar groups, would exhibit a stronger intrinsic ability to bind to and integrate within the lipid bilayer compared to its glycosylated forms. nih.gov

However, the specific outcome of this interaction can vary. For instance, while some saponins are known to form pores in membranes, the protopanaxatriol ginsenoside Rg1 does not appear to induce membrane permeability. frontiersin.orgnih.gov This indicates a more subtle modulation of the membrane rather than overt disruption. Furthermore, in the context of oxidative stress, protopanaxatriol has been shown to improve the condition of membrane lipid peroxidation in animal models, suggesting a protective effect on membrane integrity under certain pathological conditions. nih.gov

Table 2: Effects of Protopanaxatriol and Related Compounds on Lipid Membranes

| Compound/Compound Group | Membrane Model/System | Key Finding | Reference |

|---|---|---|---|

| Protopanaxatriol-type ginsenosides | HeLa cell membranes | Reduce membrane packing at the interface | frontiersin.orgnih.gov |

| Protopanaxatriol-type ginsenosides | Liposomes | Binding is inversely dependent on the number of sugar residues | nih.gov |

| Ginsenoside Rg1 (PPT-type) | Liposomal membranes | Does not induce membrane permeability | frontiersin.orgnih.gov |

Structure Activity Relationship Sar Studies of Protopanaxatriol and Its Analogs

Impact of Hydroxyl Group Positions and Stereochemistry (e.g., C-20, C-6)

The position and stereochemistry of hydroxyl (-OH) groups on the dammarane (B1241002) skeleton are fundamental to the biological activity of PPT. researchgate.net The defining structural feature of PPT is the presence of an α-hydroxyl group at the C-6 position, which distinguishes it from PPD. koreamed.orgnih.gov This C-6 hydroxyl group can significantly influence molecular interactions and biological function. For example, the presence of the -OH group at C-6 in PPT increases steric hindrance, which can reduce its binding potency to certain receptors, such as the human estrogen receptor α (hERα), compared to PPD. nih.govkoreascience.kr This structural difference is often cited as a reason why PPD-type ginsenosides (B1230088) may exert more potent biological effects than PPT-types in some assays. nih.gov

The stereochemistry at the C-20 position, which can exist as either (S) or (R) epimers, also has a profound impact on activity. researchgate.netnih.gov This stereoisomerism affects the three-dimensional conformation of the side chain, influencing how the molecule docks with its biological targets. Molecular docking studies have shown that the orientation of the C-20 hydroxyl group significantly influences the hydrogen bond network and hydrophobic interactions with receptors. nih.govkoreascience.kr For instance, 20(R)-ginsenosides can form a hydrogen bond with the His524 residue in the hERα ligand-binding domain, an interaction not observed with 20(S)-ginsenosides. nih.gov This difference in bonding can lead to variations in binding affinity and subsequent biological response.

Design and Synthesis of Protopanaxatriol (B1242838) Derivatives and Analogs

To overcome limitations such as low bioavailability and to explore new pharmacological activities, researchers have focused on the semisynthesis of novel PPT derivatives. semanticscholar.org Modification of the PPT backbone allows for the creation of analogs with potentially improved properties.

One common strategy is acetyl substitution. The hydroxyl groups on the PPT molecule serve as reactive sites for acetylation. For example, the condensation of 20(S)-protopanaxatriol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can yield a mixture of acetylated glucopyranosides. tulane.edu Similarly, semisynthetic methods have been developed to create acetylated PPD derivatives, such as 3-acetyl PPD and 3,12-diacetyl PPD, by reacting PPD with reagents like acetic anhydride. nih.gov These approaches can be adapted to the PPT scaffold to generate a library of acetylated derivatives for biological screening.

Beyond simple esterification, more complex modifications are being explored. The development of synthetic biology and metabolic engineering techniques in chassis organisms like yeast now allows for the creation of unnatural ginsenosides. semanticscholar.orgnih.gov By introducing specific enzymes, such as protopanaxatriol synthase (PPTS) and various UDP-glycosyltransferases (UGTs), into engineered yeast strains, novel glycosylated PPT derivatives can be produced. nih.gov This approach enables the synthesis of compounds like 3β,12β-Di-O-Glc-PPT, an unnatural ginsenoside that cannot be easily obtained from plant sources. semanticscholar.org These innovative methods provide a sustainable route to produce both known and novel PPT analogs for further study.

The synthesis and evaluation of PPT derivatives have led to the establishment of key structure-activity correlates that guide the design of more potent compounds.

Glycosylation: As discussed, reducing the number of sugar moieties or altering the sugar type can enhance activity. The complete removal of sugars to yield the aglycone (PPT) can unmask potent inhibitory effects. nih.gov The strategic addition of specific sugars at specific locations, however, can also be used to fine-tune activity and solubility. semanticscholar.org

Hydroxyl Groups: The C-6 hydroxyl group is a critical modulator of activity, often reducing potency by steric hindrance. nih.gov Modifications at this site could potentially lead to enhanced activity. The stereochemistry at C-20 is also crucial, with the (S) and (R) epimers showing different binding affinities and biological effects. researchgate.netnih.gov

Acetylation: Acetylating hydroxyl groups can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve bioavailability, potentially leading to increased potency. Studies on PPD derivatives have shown that acetylated forms can exhibit more significant antiproliferative activity than the parent compound. nih.gov

Double Bond Position: The position of the double bond in the side chain can also influence biological activity. Research on ginsenoside derivatives has shown that compounds with a double bond at Δ20(22) had better anti-aging effects than those with a double bond at Δ20(21). nih.govresearchgate.net

By systematically modifying these structural features—adjusting glycosylation, altering hydroxyl groups, adding lipophilic moieties like acetyl groups, and controlling stereochemistry—it is possible to rationally design and synthesize novel PPT analogs with enhanced biological potency and improved pharmacological profiles. semanticscholar.org

Future Research Directions and Translational Perspectives for Protopanaxatriol

Deeper Elucidation of Molecular Mechanisms and Signaling Networks

While initial studies have identified several signaling pathways modulated by PPT, a more profound understanding of its molecular interactions is necessary. Future research should prioritize high-resolution mapping of its binding sites on target proteins and the downstream consequences of these interactions.

Integrative multi-omics studies have revealed that 20(S)-protopanaxatriol can directly target the p53 protein, stabilizing its interaction with DNA and thereby influencing a broad anti-tumor network. nih.govnih.gov This involves the regulation of proteins involved in key metabolic pathways, including nucleotide and amino acid metabolism. nih.gov Beyond its anti-cancer effects, PPT and its parent ginsenosides (B1230088) have been shown to interact with nuclear receptors, including glucocorticoid and estrogen receptors in endothelial cells, which may contribute to its effects on the cardiovascular system. nih.gov Further investigations combining network pharmacology and transcriptomics are needed to unravel the complex mechanisms underlying its observed therapeutic effects in other areas, such as depression and neurological disorders. researchgate.net Elucidating these intricate networks will be crucial for identifying predictive biomarkers and tailoring therapies for specific patient populations.

Exploration of Novel Therapeutic Applications in Preclinical Models

The known anti-inflammatory, neuroprotective, and anti-cancer properties of PPT provide a strong foundation for exploring new therapeutic avenues. researchgate.net Preclinical studies have already demonstrated its potential beyond these areas. For instance, research has indicated that PPT, along with its counterpart Protopanaxadiol (B1677965) (PPD), can decrease the viability of ectopic endometrial stromal cells, suggesting a potential therapeutic benefit for endometriosis. endonews.com

Future preclinical research should systematically screen PPT against a wider array of diseases. Based on its known mechanisms, promising areas for investigation include metabolic disorders, autoimmune diseases, and various neurological conditions. nih.govtaylorandfrancis.com Studies utilizing robust animal models are essential to validate these new applications and to understand the compound's efficacy and mechanism of action in a physiological context.

| Therapeutic Area | Preclinical Model/System | Key Findings/Future Direction |

| Oncology | Colon cancer cells | PPT has been found to inhibit colon cancer cell development; further in vivo studies are needed to confirm its efficacy and target mechanisms. researchgate.net |

| Endometriosis | Mouse model, ectopic endometrial stromal cells | PPT decreased the viability of ectopic cells; research is needed to confirm safety and efficacy in more complex animal models. endonews.com |

| Neurological Disorders | Depression models in mice | PPT shows potential to improve depressive symptoms; the underlying molecular mechanisms require further exploration. researchgate.net |

| Cardiovascular Disease | In vitro and in vivo atherosclerosis models | 20(S)-PPT has demonstrated anti-atherosclerosis effects; continued investigation into its molecular mechanism is warranted. researchgate.net |

Advanced Approaches in Biosynthesis and Production

The limited availability of PPT from natural plant sources necessitates the development of advanced and scalable production methods. Metabolic engineering and synthetic biology offer sustainable and cost-effective alternatives. researchgate.net Significant progress has been made in the heterologous biosynthesis of PPT-type ginsenosides in microbial hosts like Saccharomyces cerevisiae. mdpi.comresearchgate.net

This process involves introducing key enzymes from the Panax ginseng biosynthetic pathway, such as dammarenediol-II synthase and the cytochrome P450 enzymes protopanaxadiol synthase (CYP716A47) and protopanaxatriol (B1242838) synthase (CYP716A53v2). mdpi.comkoreascience.kr Future efforts should focus on optimizing these microbial cell factories by:

Engineering promoters and improving endoplasmic reticulum capacity. nih.gov

Enhancing the supply of precursors, such as 2,3-oxidosqualene, and the glycosyl donor UDP-glucose. mdpi.com

Overcoming the low efficiency of key enzymes like protopanaxatriol synthase (PPTS) through protein engineering. mdpi.com

Additionally, producing PPT in transgenic plants, such as tobacco, has been successfully demonstrated and could be further optimized for higher yields. koreascience.kr

Development of Structure-Guided Design for Potent Analogs

While PPT possesses significant biological activity, the development of semi-synthetic analogs offers the potential to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort. For example, comparative studies between PPD and PPT have shown that the presence of a hydroxyl group at the C6 position—the key structural difference—can influence bioactivity, with PPD sometimes showing stronger antiproliferative effects. nih.gov

This insight provides a clear direction for future structure-guided design. By modifying specific functional groups on the PPT scaffold, researchers can aim to:

Improve binding affinity to specific molecular targets.

Enhance stability and reduce metabolic degradation.

Modulate solubility and bioavailability.

Computational modeling and molecular docking can be employed to predict how structural modifications will affect target interactions, thereby streamlining the design and synthesis of more potent and targeted PPT-based drug candidates. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of PPT's biological effects can be achieved through the integration of multiple omics datasets, including transcriptomics, proteomics, and metabolomics. mdpi.com This systems-biology approach allows for the construction of comprehensive molecular networks that illustrate the compound's impact on cellular processes.

A pioneering study on 20(S)-protopanaxatriol has already demonstrated the power of this approach by revealing its role in regulating the p53 anti-tumor network. nih.govnih.gov By combining transcriptome and proteome profiling, researchers identified the central role of p53. nih.gov Further integration with metabolome data elucidated how p53 activation by PPT affects downstream metabolic pathways critical to cancer cells. nih.gov

Future research should apply this multi-omics strategy to investigate PPT's mechanisms in other therapeutic contexts, such as neurological and cardiovascular diseases. youtube.com This will help to identify novel drug targets, uncover potential off-target effects, and build a more complete picture of its pharmacological profile.

Optimization of Preclinical Drug Delivery and Bioavailability

A significant hurdle for the clinical translation of PPT is its poor oral bioavailability, which is estimated to be around 3.7% in rats, coupled with its instability in acidic environments. wikipedia.org Addressing this challenge requires the development of advanced drug delivery systems. Research on the structurally similar compound PPD has shown promising results with various nanoformulations.

Future strategies for PPT should explore these established technologies:

Nanosuspensions and Nanocrystals: These formulations increase the surface area for dissolution, which can significantly enhance absorption and bioavailability. nih.govnih.gov

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can improve the solubility and membrane permeability of hydrophobic compounds like PPT. mdpi.com

Phospholipid Complexes: Creating a complex with phospholipids can improve the lipophilicity and subsequent absorption of the compound. dntb.gov.ua

By adapting these delivery systems for PPT, it may be possible to overcome its inherent pharmacokinetic limitations and achieve therapeutic concentrations in target tissues through oral administration. researchgate.net

Q & A

Q. What ethical guidelines apply to PPT testing in diabetic animal models?

- Methodological Answer : Obtain Institutional Animal Care and Use Committee (IACUC) approval. Use streptozotocin-induced diabetic rats, monitor blood glucose weekly, and define humane endpoints (e.g., ≥20% weight loss). Adhere to ARRIVE guidelines for transparent reporting .

Data Presentation and Reproducibility

Q. How should PPT-related data be presented to ensure reproducibility?

- Methodological Answer : Include raw HPLC chromatograms, LC/MS spectra, and dose-response curves in supplementary materials. For in vivo studies, report animal strain, sex, and sample size calculations. Use standardized units (e.g., μM for in vitro, mg/kg for in vivo) .

Q. What statistical methods are appropriate for analyzing PPT's dose-dependent effects?

- Methodological Answer : Apply nonlinear regression (log[inhibitor] vs. normalized response) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report p-values, confidence intervals, and effect sizes .

Notes on Contradictory Evidence

- CAS Number Discrepancies : PPT is listed under CAS 34080-08-5 in pharmacological studies but as 1453-93-6 in safety data sheets . Researchers should cross-verify compound identity via NMR (1H/13C) and HRMS.

- Receptor Specificity : While attributes PPT’s activity to GR/ER modulation, notes additional LXRα inhibition. Use isoform-specific inhibitors and gene-editing tools to clarify primary targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.